An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Scaffold Poised for Innovation
The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in modern medicinal chemistry, serving as a rigid and conformationally constrained scaffold in a variety of biologically active molecules. Its unique three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine, an element with profound effects on molecular properties, into this privileged scaffold at the 1-position creates 1-Fluoro-3-azabicyclo[3.1.0]hexane, a molecule with significant potential for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the chemical properties of 1-Fluoro-3-azabicyclo[3.1.0]hexane (CAS Number: 1781296-88-5, Molecular Formula: C₅H₈FN, Molecular Weight: 101.12 g/mol ). While this specific molecule is not extensively documented in the scientific literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a detailed projection of its synthesis, physicochemical properties, reactivity, and potential applications.
Molecular Structure and Conformational Analysis
The 3-azabicyclo[3.1.0]hexane core consists of a pyrrolidine ring fused with a cyclopropane ring. This fusion results in a rigid, boat-like conformation for the five-membered ring. The bridgehead fluorine atom in 1-Fluoro-3-azabicyclo[3.1.0]hexane is expected to have a significant impact on the local geometry and electronic properties of the molecule without drastically altering the overall rigid conformation.
Caption: Ball-and-stick model of 1-Fluoro-3-azabicyclo[3.1.0]hexane.
The introduction of a highly electronegative fluorine atom at a bridgehead position is anticipated to shorten the adjacent C-C and C-N bonds and influence the overall dipole moment of the molecule. Computational studies on the parent bicyclo[3.1.0]hexane have shown the boat conformation to be the most stable, and this is expected to hold true for the fluorinated analog.
Plausible Synthetic Strategies
Proposed Synthetic Workflow
Caption: Potential synthetic routes to 1-Fluoro-3-azabicyclo[3.1.0]hexane.
Experimental Protocol: Route 1 - Electrophilic Fluorination
This approach involves the late-stage fluorination of a suitable 3-azabicyclo[3.1.0]hexane precursor.
Step 1: Synthesis of a Protected 3-Azabicyclo[3.1.0]hexane Precursor A common route to the core structure is the cyclopropanation of a protected 3-pyrroline. For instance, the Kulinkovich–de Meijere reaction can be employed for this transformation[1].
Step 2: Electrophilic Fluorination The protected 3-azabicyclo[3.1.0]hexane can then be subjected to electrophilic fluorination. Reagents such as Selectfluor® are commonly used for the fluorination of electron-rich centers[2][3].
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Dissolve the N-protected 3-azabicyclo[3.1.0]hexane in an appropriate aprotic solvent (e.g., acetonitrile).
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Add a stoichiometric amount of an electrophilic fluorinating agent (e.g., Selectfluor®).
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Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction and purify the product by column chromatography.
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If necessary, remove the protecting group under appropriate conditions to yield 1-Fluoro-3-azabicyclo[3.1.0]hexane.
Causality Behind Experimental Choices: The use of a protecting group on the nitrogen is crucial to prevent side reactions during fluorination. The choice of an electrophilic fluorinating agent is dictated by its reactivity and selectivity for the desired C-H bond.
Predicted Physicochemical and Spectroscopic Properties
The introduction of a fluorine atom is expected to significantly modulate the physicochemical properties of the 3-azabicyclo[3.1.0]hexane scaffold.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₈FN |
| Molecular Weight | 101.12 g/mol |
| pKa (of conjugate acid) | 7.5 - 8.5 |
| logP | 0.5 - 1.5 |
| Appearance | Likely a colorless oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents |
Note: pKa and logP values are estimations based on the parent scaffold and the known effects of fluorination.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton spectrum is expected to be complex due to the rigid bicyclic structure. Protons on the carbon bearing the fluorine will likely appear as a doublet of doublets with a large geminal H-F coupling constant. Other protons on the bicyclic core will show complex splitting patterns due to restricted rotation.
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¹³C NMR: The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 180-250 Hz. Other carbons in the vicinity will show smaller two- and three-bond C-F couplings.
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¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a saturated carbocycle.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1000-1100 cm⁻¹ is anticipated, corresponding to the C-F stretching vibration. Other characteristic peaks would include C-H and N-H (if unprotected) stretching and bending vibrations.
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Mass Spectrometry (MS): The molecular ion peak (M+) at m/z 101 would be expected. Fragmentation patterns would likely involve the loss of HF and cleavage of the bicyclic ring system.
Chemical Reactivity and Stability
The presence of the fluorine atom is predicted to have a pronounced effect on the reactivity of the 3-azabicyclo[3.1.0]hexane system.
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Basicity of the Nitrogen Atom: The highly electronegative fluorine atom will exert a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the tertiary amine compared to the non-fluorinated parent compound. This modulation of pKa can be a critical parameter in drug design for optimizing pharmacokinetic properties.
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Stability of the Bicyclic Core: The 3-azabicyclo[3.1.0]hexane scaffold is inherently strained. The C-F bond is exceptionally strong, which should enhance the thermal and metabolic stability of the molecule. The reactivity at the bridgehead position is a subject of interest, as reactions at such positions in bicyclic systems can be sterically hindered[4].
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Reactions at the Nitrogen: The nitrogen atom remains a nucleophilic center and can undergo reactions such as alkylation, acylation, and salt formation, although its reactivity may be attenuated by the fluorine substituent.
Applications in Medicinal Chemistry and Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a key component in several therapeutic agents and clinical candidates, including those targeting opioid receptors and exhibiting antibacterial or antitumor activity. The introduction of fluorine can be a powerful strategy to enhance the drug-like properties of these molecules.
Caption: Impact of fluorination on the drug-like properties of the 3-azabicyclo[3.1.0]hexane scaffold.
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Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate[5].
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Tuning Physicochemical Properties: Fluorination can lower the pKa of nearby basic groups and increase the lipophilicity (logP) of a molecule. These modifications are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
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Conformational Control and Binding: The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold, combined with the conformational effects of fluorine, can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target protein.
Given these advantages, 1-Fluoro-3-azabicyclo[3.1.0]hexane represents a highly valuable and versatile building block for the synthesis of new chemical entities with potentially superior pharmacological profiles.
Conclusion
1-Fluoro-3-azabicyclo[3.1.0]hexane is a fascinating molecule that combines the desirable structural features of a rigid bicyclic amine with the property-modulating effects of fluorine. While detailed experimental data on this specific compound is sparse, this guide provides a robust framework for understanding its chemical properties based on established principles and data from related structures. The proposed synthetic strategies offer a starting point for its preparation, and the predicted physicochemical and spectroscopic properties provide a basis for its characterization. The profound influence of fluorine on metabolic stability, pKa, and conformation makes 1-Fluoro-3-azabicyclo[3.1.0]hexane a highly promising scaffold for the development of next-generation therapeutics. Further experimental investigation into this molecule is warranted and is likely to uncover novel and valuable applications in drug discovery and beyond.
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